5-Chloro-2-thiophenecarbaldehyde oxime
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Overview
Description
5-Chlorothiophene-2-carbaldehyde oxime is a chemical compound derived from thiophene, a sulfur-containing heterocycle. This compound is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and an oxime functional group attached to the 2-carbaldehyde position. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorothiophene-2-carbaldehyde oxime typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions generally include stirring the mixture at room temperature or slightly elevated temperatures until the formation of the oxime is complete.
Industrial Production Methods
While specific industrial production methods for 5-chlorothiophene-2-carbaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiophene-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Chlorothiophene-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chlorothiophene-2-carbaldehyde oxime depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-thiophenecarboxaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 5-Methyl-2-thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde
- 4-Bromo-2-thiophenecarboxaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
Uniqueness
5-Chlorothiophene-2-carbaldehyde oxime is unique due to the presence of both a chlorine atom and an oxime group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C5H4ClNOS |
---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
(NE)-N-[(5-chlorothiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4ClNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3+ |
InChI Key |
BSCXOEKTNDPEQX-XVNBXDOJSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Cl)/C=N/O |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=NO |
Origin of Product |
United States |
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